N-[2-(2-Bromoethoxy)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine
Description
Properties
CAS No. |
917907-41-6 |
|---|---|
Molecular Formula |
C15H14BrN3OS |
Molecular Weight |
364.3 g/mol |
IUPAC Name |
N-[2-(2-bromoethoxy)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H14BrN3OS/c1-10-8-21-15-13(10)14(17-9-18-15)19-11-4-2-3-5-12(11)20-7-6-16/h2-5,8-9H,6-7H2,1H3,(H,17,18,19) |
InChI Key |
IGXPEHRBBBBHGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC=NC(=C12)NC3=CC=CC=C3OCCBr |
Origin of Product |
United States |
Preparation Methods
General Approach
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves:
- Formation of the thieno[2,3-d]pyrimidine scaffold.
- Functionalization with substituents such as methyl and bromoethoxy groups.
Multi-Step Synthesis
A common method to synthesize compounds in this class includes:
- Formation of the Thieno[2,3-d]pyrimidine Core : Starting materials like malononitrile, ketones, and sulfur (S8) are reacted under catalytic conditions (e.g., Na₂HPO₄) to form the fused thiophene-pyrimidine structure. This step is based on the Gewald reaction and provides excellent atom and step economy.
- Example Reaction Conditions:
- Reagents: Acetophenone, malononitrile, sulfur (S8), formamide.
- Catalyst: Na₂HPO₄.
- Temperature: 170°C.
- Yield: Up to 85% under optimized conditions.
- Functionalization :
- The methyl group is introduced via alkylation or direct substitution reactions on the core structure.
- The bromoethoxy group is added through nucleophilic substitution reactions involving ethylene bromide derivatives and phenolic precursors.
One-Step Synthesis
Recent advancements have introduced atom-economical methods for synthesizing thieno[2,3-d]pyrimidin-4-amines using four-component reactions:
- Reagents: Ketone, malononitrile, sulfur (S8), formamide.
- Catalyst: Na₂HPO₄ or similar bifunctional catalysts.
- Benefits: Reduced steps, increased structural diversity, simplified purification.
Detailed Reaction Scheme
| Step | Reaction Type | Reagents | Conditions | Yield |
|---|---|---|---|---|
| 1 | Formation of core | Acetophenone + malononitrile + S8 + formamide | Heat at 170°C; Na₂HPO₄ catalyst | Up to 85% |
| 2 | Methylation | Alkylating agent (e.g., methyl iodide) | Base (e.g., K₂CO₃); solvent (e.g., DMF) | Variable |
| 3 | Bromination | Ethylene bromide derivative + phenol precursor | Nucleophilic substitution; polar solvent | High |
Analysis and Optimization
Catalyst Selection
Na₂HPO₄ has been identified as an optimal catalyst due to its dual acid-base functionality, enhancing yields and reaction efficiency compared to alternatives like K₂CO₃ or Na₂CO₃.
Solvent Effects
Solvent choice significantly impacts reaction outcomes:
- Polar solvents like DMF improve solubility and reactivity during functionalization steps.
- Water-based systems are preferred for environmentally friendly synthesis when applicable.
Structural Modifications
Substituent effects on biological activity have been studied extensively:
- Bromoethoxy groups enhance pharmacokinetic properties by increasing lipophilicity.
- Methyl groups contribute steric effects that modulate binding interactions with biological targets.
Experimental Data Table
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Na₂HPO₄ | Formamide | 170 | 85 |
| L-Proline/Et₂NH | DMF | 150 | 68 |
| K₂CO₃ | Methanol | 140 | 50 |
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Bromoethoxy)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones. Reduction reactions can also be performed to modify the thienopyrimidine core.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
N-[2-(2-Bromoethoxy)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound has potential as a lead compound for the development of new drugs, particularly in the treatment of diseases such as cancer and infectious diseases.
Biological Studies: It can be used as a probe to study biological pathways and molecular targets, including enzymes and receptors.
Material Science: The compound’s unique structural features make it suitable for use in the development of new materials with specific electronic or optical properties.
Chemical Biology: It can be used to investigate the mechanisms of action of various biological processes and to develop new chemical tools for biological research.
Mechanism of Action
The mechanism of action of N-[2-(2-Bromoethoxy)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit protein kinases or other signaling molecules involved in cell proliferation and survival . The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions with these targets .
Comparison with Similar Compounds
Key Observations :
- Reactivity : The bromoethoxy group in the target compound offers a reactive handle for further derivatization, unlike methoxy () or methyl () substituents. This reactivity is comparable to the thioether in Compound 6, which underwent rearrangement .
- Molecular Weight : The target compound’s estimated molecular weight (~400–450) positions it between smaller halogenated analogs (e.g., 354.65 in ) and bulkier derivatives like Compound 6 (619.75).
- Synthetic Complexity: Bromoethoxy incorporation may require optimized coupling conditions to avoid side reactions, similar to challenges noted in tetrazole synthesis () .
Computational and Crystallographic Data
- Docking Studies : AutoDock Vina () could predict the target compound’s binding mode, with the bromoethoxy group occupying hydrophobic pockets or participating in halogen bonding .
- Crystal Packing : highlights the role of hydrogen bonding and dihedral angles in pyrimidine derivatives. The bromoethoxy group’s conformation may influence solubility and crystallinity .
Biological Activity
N-[2-(2-Bromoethoxy)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of the compound's biological activity, including its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of the bromoethoxy group enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the cytotoxic potential of thieno[2,3-d]pyrimidine derivatives against various cancer cell lines. For instance, compounds similar to this compound have shown significant activity against MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) cell lines.
Key Findings:
- MTT Assay Results : The compound demonstrated IC50 values lower than those of standard chemotherapeutics like cisplatin in certain cell lines, indicating superior potency .
- Mechanism of Action : Induction of apoptosis was confirmed through morphological studies using Hoechst staining, suggesting that the compound triggers programmed cell death in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, thieno[2,3-d]pyrimidine derivatives have been evaluated for their antimicrobial effects. Compounds with similar scaffolds have exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : Compounds showed MIC values ranging from 4 to 32 µg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Mechanism : The antibacterial action is attributed to disruption of bacterial cell membrane integrity, leading to leakage of intracellular contents and cell death. This mechanism is crucial in combating antibiotic resistance .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl ring and thieno[2,3-d]pyrimidine core significantly influence biological activity. For example:
- Substituents at Position 2 : The introduction of halogen atoms or alkoxy groups enhances lipophilicity and cellular uptake.
- Amino Group Modifications : Variations in amino group positioning have been shown to affect both cytotoxicity and selectivity towards cancer cells.
Data Summary
| Biological Activity | Cell Line/Organism | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MDA-MB-231 | < 10 | Apoptosis induction |
| SUIT-2 | 15 | Cell cycle arrest | |
| HT-29 | < 20 | Apoptosis induction | |
| Antimicrobial | Staphylococcus aureus | 8 | Membrane disruption |
| Escherichia coli | 16 | Membrane disruption |
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound against a panel of cancer cell lines using the MTT assay. Results indicated enhanced potency compared to traditional chemotherapeutics.
- Antibacterial Efficacy : Another investigation focused on the antibacterial properties of similar thieno derivatives. The results demonstrated effective inhibition of biofilm formation and bacterial growth, suggesting potential for therapeutic applications in treating resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
